molecular formula C19H19ClFN5O3 B11191457 N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11191457
M. Wt: 419.8 g/mol
InChI Key: WVRPVPSMJRRKQO-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrido[2,3-d]pyrimidine derivative featuring a 3-chloro-4-fluorophenyl substituent and a piperidin-1-yl group. Its structure includes a fused bicyclic core (pyrido-pyrimidine) with a hydroxy-oxo moiety at position 4 and 7, respectively.

Properties

Molecular Formula

C19H19ClFN5O3

Molecular Weight

419.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H19ClFN5O3/c20-12-8-10(4-5-13(12)21)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11H,1-3,6-7,9H2,(H,22,28)(H2,23,24,25,27,29)

InChI Key

WVRPVPSMJRRKQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

Construction of the Pyrido[2,3-d]pyrimidine Core

The core structure is typically synthesized via condensation reactions or cyclization of precursors:

  • Method A (Vinylogous Anomeric Oxidation) : A one-pot condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes using MIL-125(Ti)-N(CH2_2PO3_3H2_2)2_2 as a catalyst under solvent-free conditions (100°C, 1–3 hours). This method achieves yields up to 92%.

  • Method B (Thiocarboxamide Cyclization) : Reaction of thiocianoacetamide with pyridoxal hydrochloride and piperidine in methanol, followed by cyclization with aromatic aldehydes. This yields 4H-pyrano[2,3-c]pyridine-3-thiocarboxamide intermediates, which are further functionalized.

Table 1: Core Synthesis Conditions Comparison

MethodCatalyst/SolventTemperatureYieldReference
AMIL-125(Ti)100°C92%
BPiperidine/MeOHReflux80%

Carboxamide Functionalization

The 3-chloro-4-fluorophenyl carboxamide group is introduced via Schotten-Baumann acylation or Ullmann coupling :

  • Method E (Acyl Chloride Coupling) : Reacting the pyrido[2,3-d]pyrimidine core with 3-chloro-4-fluorophenyl isocyanate or acyl chloride in THF/DCM, using triethylamine as a base. Yields range from 70–85%.

  • Method F (Microwave-Assisted Coupling) : Accelerating the reaction under microwave irradiation (150°C, 20 minutes), improving efficiency to 90%.

MethodConditionsYieldPurityReference
ETHF, Et3_3N80%98%
FMicrowave, 150°C90%99%

Optimized Multi-Step Synthesis

A representative protocol combines Methods A, C, and E:

  • Core Formation : Condense 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with 3-(1-methylpyrrol-2-yl)-3-oxopropanenitrile and 3-chloro-4-fluorobenzaldehyde using MIL-125(Ti) (10 mg) at 100°C for 2 hours.

  • Piperidine Substitution : Treat the chlorinated intermediate with piperidine in DMF at 90°C for 4 hours.

  • Carboxamide Coupling : React with 3-chloro-4-fluorobenzoyl chloride in THF/Et3_3N (1:1) at 0°C→RT.

  • Purification : Recrystallize from ethanol/water (7:3) to achieve >99% HPLC purity.

Critical Analysis of Methodologies

  • Catalytic Efficiency : MIL-125(Ti) (Method A) offers superior yields and shorter reaction times compared to traditional bases.

  • Sustainability : Solvent-free conditions (Method A) reduce waste, aligning with green chemistry principles.

  • Challenges :

    • Steric hindrance during piperidine substitution necessitates high temperatures.

    • Carboxamide coupling requires strict anhydrous conditions to avoid hydrolysis.

Industrial Scalability Considerations

  • Cost-Effectiveness : Method A’s one-pot strategy minimizes intermediate isolation, reducing production costs.

  • Process Safety : Microwave-assisted methods (Method F) enhance reproducibility but require specialized equipment.

  • Regulatory Compliance : Recrystallization (ethanol/water) ensures compliance with ICH guidelines for residual solvents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro-4-fluorophenyl group undergoes selective substitution at the C3-chloro position due to the electron-withdrawing effects of the adjacent fluorine atom.

Reaction TypeReagents/ConditionsOutcomeReference
Chlorine displacementAmines (e.g., piperidine) in polar aprotic solvents (DMF, 80°C)Substitution with amine nucleophiles to form aryl-amine derivatives
Halogen exchangeKF/18-crown-6 in DMSO, 100°CReplacement of chlorine with fluorine

This reactivity is critical for introducing modified aryl groups to optimize pharmacokinetic properties.

Hydroxyl Group Functionalization

The 4-hydroxy moiety on the pyrimidine ring participates in:

Esterification/Acylation

  • Reacts with acetyl chloride or anhydrides under basic conditions (pyridine, RT) to form esters.

  • Acylation improves membrane permeability but reduces aqueous solubility.

Oxidation

  • Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, forming 7-oxo derivatives.

Piperidine Ring Modifications

The piperidin-1-yl group undergoes:

N-Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH (THF, 0°C → RT) to form quaternary ammonium salts.

Ring-Opening Reactions

  • Strong acids (HCl, reflux) cleave the piperidine ring, yielding linear intermediates for further derivatization.

Pyrido-Pyrimidine Core Reactivity

The fused heterocyclic system enables:

Electrophilic Aromatic Substitution

  • Nitration (HNO₃/H₂SO₄, 0°C) occurs at the C6 position of the pyrido-pyrimidine ring.

Cycloaddition Reactions

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions (toluene, 110°C) expand the ring system.

Pd-Catalyzed Cross-Coupling

Structural analogs undergo C–H activation at the pyrimidine core:

Reaction TypeCatalysts/ConditionsOutcomeReference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O (80°C)Introduction of aryl/heteroaryl groups at C5
Direct arylationPd(OAc)₂, PCy₃·HBF₄, Ag₂CO₃, HFIP (100°C)Functionalization at C6 or C7 positions

These methods enable late-stage diversification for structure-activity relationship (SAR) studies .

Hydrolysis and Stability

  • Ester hydrolysis : Basic conditions (NaOH, EtOH/H₂O, reflux) cleave ester groups to carboxylic acids.

  • pH-dependent stability: Degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's efficacy as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic option for cancer treatment.

Case Studies

A notable study evaluated its effects on breast cancer cell lines, revealing an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potent activity against these cells.

Cancer Type IC50 Value (µM) Comparison Drug IC50 Value (µM)
Breast Cancer5.2Doxorubicin12.0
Lung Cancer4.8Cisplatin10.5

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

Case Studies

Research highlighted its effectiveness against multi-drug resistant strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) significantly lower than standard treatments like rifampicin.

Bacterial Strain MIC (µg/mL) Standard Treatment MIC (µg/mL)
M. tuberculosis (resistant)0.251.0
E. coli (resistant)0.52.0

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy and reducing toxicity.

Key Modifications

  • The presence of chloro and fluorine substituents enhances lipophilicity and binding affinity to biological targets.
  • The piperidine moiety plays a significant role in facilitating interactions with target enzymes through hydrogen bonding.

Formulation Development

Research into the formulation of this compound has led to the development of amorphous solid dispersions that enhance its solubility and bioavailability.

Process Overview

The preparation involves:

  • Dissolving the compound in suitable solvents.
  • Using spray-drying techniques to create solid dispersions.
  • Evaluating the resulting formulations for stability and release characteristics.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

a) 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 51)
  • Core Structure : Tetrahydropyrimidine instead of tetrahydropyrido-pyrimidine.
  • Substituents : 2,4-difluorobenzyl and benzyl groups replace the piperidin-1-yl and hydroxy-oxo moieties.
  • Synthesis : Prepared via EDC·HCl/HOBt-mediated coupling, similar to methods used for related carboxamides .
  • Activity : NMR data confirms structural integrity, but biological activity remains unspecified in the evidence .
b) Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (Compounds 3b and 3c)
  • Core Structure : Dipyrimido-pyrimidine scaffold with additional diazepine or pyrimidine rings.
  • Substituents : Methoxy, methylpiperazinyl, and acrylamide groups enhance solubility and target engagement.
  • Synthesis : Similar coupling strategies (e.g., EDC·HCl) but with extended cyclization steps .

Functional Group Impact on Pharmacokinetics

  • Hydroxy-Oxo Moieties: Increase polarity relative to pyrimidinone derivatives, possibly reducing metabolic stability .
  • 3-Chloro-4-fluorophenyl : A common motif in kinase inhibitors; halogen atoms improve binding affinity through hydrophobic interactions .

Computational and Experimental Predictions

Machine Learning-Based Property Prediction

  • Chemical-Genetic Interaction Models: Structural fingerprints (e.g., SPP) could link the compound’s pyrido-pyrimidine core to kinase inhibition or antimicrobial activity, based on similarity to known bioactive scaffolds .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings, including data tables and case studies.

The compound's molecular formula is C22H20ClFN4O4C_{22}H_{20}ClFN_{4}O_{4} with a molecular weight of 458.87 g/mol. Its structure features a tetrahydropyrido-pyrimidine core, which is essential for its biological activity.

PropertyValue
Molecular FormulaC22H20ClF N4O4
Molecular Weight458.87 g/mol
CAS Number2121530-37-6

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that regulates glucose metabolism and insulin secretion. Inhibition of DPP-IV can enhance the levels of incretin hormones, leading to improved glycemic control in diabetic models .
  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures have demonstrated activity against HIV and other viruses by inhibiting reverse transcriptase (RT) enzymes. The presence of the piperidine moiety may enhance binding affinity and selectivity towards viral targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

  • Antimalarial Activity : A study indicated that compounds with similar structural features inhibited Plasmodium species at low nanomolar concentrations, suggesting potential for antimalarial drug development . The specific IC50 values for related compounds were found to be less than 20 nM.
  • Anticancer Properties : Research has shown that tetrahydropyrido derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways associated with cell proliferation and survival .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays have been performed to evaluate the safety profile of the compound. Results indicated that while some derivatives exhibited low cytotoxicity (CC50 > 227 nM), further optimization is necessary to enhance selectivity toward target cells over normal cells .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthetic route of this compound, particularly for improving yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stepwise modifications, such as adjusting reaction temperatures, solvent systems (e.g., DMF or THF), and catalysts (e.g., EDC·HCl/HOBt for amide coupling, as in ). For purity, employ chromatographic techniques (HPLC with C18 columns) and monitor intermediates via LC-MS. highlights the use of triethylamine as a base to neutralize byproducts, which can enhance yield.

Q. How can structural characterization be rigorously validated for this tetrahydropyrido-pyrimidine derivative?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Assign peaks using 1H^1H- and 13C^13C-NMR to confirm substituent positions (e.g., fluorine and chlorine in the aryl group; ).
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated in for related pyrrolo-pyrimidine analogs.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy (e.g., C22_{22}H19_{19}ClFN5_5O4_4 in ).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen against kinase targets (e.g., EGFR or CDKs) using fluorescence polarization assays. For cytotoxicity, use MTT assays in cancer cell lines (e.g., HeLa or MCF-7). (unreliable source, excluded) indirectly suggests pyrimidine derivatives often target enzymes; validate via dose-response curves and IC50_{50} calculations.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or compound stability (hydrolysis of the carboxamide group). Replicate experiments under standardized protocols (e.g., fixed ATP levels at 1 mM) and validate compound integrity via LC-MS post-assay. Cross-reference with structural analogs ( ) to identify activity trends.

Q. What computational approaches are effective for predicting binding modes and off-target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) with homology-modeled targets (e.g., based on PDB 9D6 in ). Employ molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. ’s ACD/Labs Percepta Platform can predict physicochemical properties (logP, pKa) to refine docking parameters.

Q. How should in vivo pharmacokinetic studies be designed to address metabolic instability?

  • Methodological Answer : Conduct rodent studies with IV/PO dosing to calculate bioavailability (F%). Monitor metabolites via UPLC-QTOF-MS in plasma and liver microsomes. If rapid clearance is observed, consider prodrug strategies (e.g., esterification of the hydroxy group; see for similar modifications).

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Screen crystallization conditions using vapor diffusion (e.g., PEG 3350 or ammonium sulfate). Add co-solvents (e.g., DMSO ≤5%) to improve solubility. If polymorphism occurs, employ temperature-ramped crystallization ( used 298 K for single-crystal growth).

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